molecular formula C10H17N3O4S B3374854 4-[(4-Isocyanatopiperidin-1-yl)sulfonyl]morpholine CAS No. 1042782-15-9

4-[(4-Isocyanatopiperidin-1-yl)sulfonyl]morpholine

Cat. No.: B3374854
CAS No.: 1042782-15-9
M. Wt: 275.33 g/mol
InChI Key: ORPHDDSAEVCISG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the production of 4-[(4-Isocyanatopiperidin-1-yl)sulfonyl]morpholine may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Isocyanatopiperidin-1-yl)sulfonyl]morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Urethanes and ureas.

Scientific Research Applications

4-[(4-Isocyanatopiperidin-1-yl)sulfonyl]morpholine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules and polymers.

    Biology: Employed in the study of enzyme inhibitors and protein modifications.

    Medicine: Investigated for potential therapeutic applications, including drug delivery systems and prodrugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-[(4-Isocyanatopiperidin-1-yl)sulfonyl]morpholine involves its reactivity with various biological and chemical targets. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows the compound to modify enzyme activity, inhibit protein functions, and alter cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-Isocyanatopiperidin-1-yl)sulfonyl]morpholine is unique due to its combination of a morpholine ring and an isocyanate group, which provides distinct reactivity and versatility in chemical synthesis. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications .

Properties

IUPAC Name

4-(4-isocyanatopiperidin-1-yl)sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O4S/c14-9-11-10-1-3-12(4-2-10)18(15,16)13-5-7-17-8-6-13/h10H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORPHDDSAEVCISG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N=C=O)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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